molecular formula C10H11IO B14835097 4-(Cyclopropylmethyl)-3-iodophenol

4-(Cyclopropylmethyl)-3-iodophenol

Cat. No.: B14835097
M. Wt: 274.10 g/mol
InChI Key: DJADHFCOFYEGNN-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-3-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a phenol ring, with an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-3-iodophenol typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto a phenol ring. One common method involves the use of cyclopropylmethyl bromide as a synthetic building block.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-3-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the iodine atom can result in various substituted phenols.

Scientific Research Applications

4-(Cyclopropylmethyl)-3-iodophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-3-iodophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethyl)-phenol:

    3-Iodophenol: Lacks the cyclopropylmethyl group, which influences its chemical properties and biological activities.

    4-(Cyclopropylmethyl)-3-bromophenol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

4-(Cyclopropylmethyl)-3-iodophenol is unique due to the combination of the cyclopropylmethyl group and the iodine atom on the phenol ring

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-iodophenol

InChI

InChI=1S/C10H11IO/c11-10-6-9(12)4-3-8(10)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2

InChI Key

DJADHFCOFYEGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)O)I

Origin of Product

United States

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